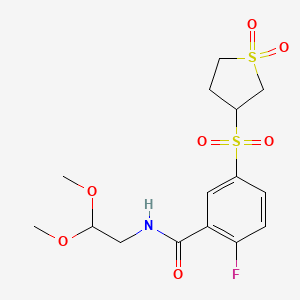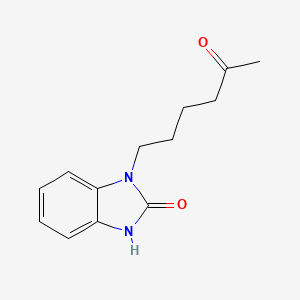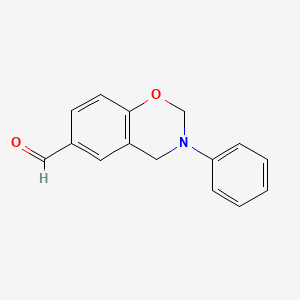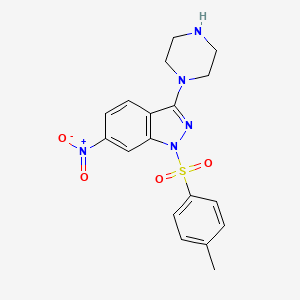
(2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid is a compound that combines two distinct chemical entities: (2S)-2,5-diaminopentanoic acid and 2-(2-sulfanylpropanoylamino)acetic acid The former is an amino acid derivative, while the latter is a sulfur-containing amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid typically involves multi-step organic synthesis. The process begins with the preparation of the individual components, followed by their coupling under specific reaction conditions. For instance, (2S)-2,5-diaminopentanoic acid can be synthesized through stereoselective alkylation of isoserine derivatives, followed by nucleophilic ring opening of quaternary sulfamidates . On the other hand, 2-(2-sulfanylpropanoylamino)acetic acid can be prepared through the reaction of thiols and amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. Additionally, purification steps such as crystallization, distillation, or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur-containing moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur moiety can yield sulfoxides or sulfones, while reduction of the amino groups can yield primary or secondary amines.
Scientific Research Applications
(2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active compounds.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a component of drug delivery systems.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of (2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid involves its interaction with specific molecular targets. The amino acid moiety can interact with enzymes or receptors, while the sulfur-containing moiety can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biological pathways and exert various effects, such as inhibition of enzyme activity or alteration of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acid derivatives and sulfur-containing amino acids, such as:
Cysteine: A sulfur-containing amino acid with similar redox properties.
Lysine: An amino acid with a similar structure to (2S)-2,5-diaminopentanoic acid.
Methionine: Another sulfur-containing amino acid with comparable chemical properties.
Uniqueness
What sets (2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid apart is the combination of both amino acid and sulfur-containing moieties in a single molecule. This unique structure allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components .
Properties
CAS No. |
921199-92-0 |
|---|---|
Molecular Formula |
C10H21N3O5S |
Molecular Weight |
295.36 g/mol |
IUPAC Name |
(2S)-2,5-diaminopentanoic acid;2-(2-sulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C5H12N2O2.C5H9NO3S/c6-3-1-2-4(7)5(8)9;1-3(10)5(9)6-2-4(7)8/h4H,1-3,6-7H2,(H,8,9);3,10H,2H2,1H3,(H,6,9)(H,7,8)/t4-;/m0./s1 |
InChI Key |
XUCAZBRQJKSXDM-WCCKRBBISA-N |
Isomeric SMILES |
CC(C(=O)NCC(=O)O)S.C(C[C@@H](C(=O)O)N)CN |
Canonical SMILES |
CC(C(=O)NCC(=O)O)S.C(CC(C(=O)O)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Ethoxy-6-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615351.png)

![1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12615367.png)


![5,5'-Sulfanediylbis[4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine]](/img/structure/B12615383.png)
![3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12615386.png)


![N-(2-chloropyridin-4-yl)-N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide](/img/structure/B12615403.png)
![{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12615404.png)

